7,11,12-Trimethyl-7,12-dihydrotetraphene-7,12-diol
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Overview
Description
7,11,12-Trimethyl-7,12-dihydrotetraphene-7,12-diol is an organic compound with the molecular formula C21H20O2 This compound is characterized by its unique structure, which includes multiple aromatic rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,11,12-Trimethyl-7,12-dihydrotetraphene-7,12-diol typically involves multi-step organic reactions. One common method includes the alkylation of tetraphene derivatives followed by selective hydroxylation. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
7,11,12-Trimethyl-7,12-dihydrotetraphene-7,12-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents are introduced onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic rings.
Scientific Research Applications
7,11,12-Trimethyl-7,12-dihydrotetraphene-7,12-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which 7,11,12-Trimethyl-7,12-dihydrotetraphene-7,12-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their activity and function. The aromatic rings contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dimethyltetraphene-7,12-diol
- 7,11-Dimethyl-7,12-dihydrotetraphene-7,12-diol
Uniqueness
7,11,12-Trimethyl-7,12-dihydrotetraphene-7,12-diol is unique due to the presence of three methyl groups and two hydroxyl groups, which confer distinct chemical properties and reactivity. This compound’s specific arrangement of functional groups allows for unique interactions and applications compared to its similar counterparts.
Properties
CAS No. |
86785-15-1 |
---|---|
Molecular Formula |
C21H20O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
7,11,12-trimethylbenzo[a]anthracene-7,12-diol |
InChI |
InChI=1S/C21H20O2/c1-13-7-6-10-16-18(13)21(3,23)19-15-9-5-4-8-14(15)11-12-17(19)20(16,2)22/h4-12,22-23H,1-3H3 |
InChI Key |
WAVQGZFYTQUHKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C3=C(C2(C)O)C4=CC=CC=C4C=C3)(C)O |
Origin of Product |
United States |
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